ethyl 3-acetyloxy-4-hydroxybenzoate
Overview
Description
ethyl 3-acetyloxy-4-hydroxybenzoate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyloxy-4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The acetylation of the hydroxyl group is then carried out using acetic anhydride. The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-acetyloxy-4-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can break the ester bond, yielding 4-hydroxybenzoic acid and ethanol.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include 4-hydroxybenzoic acid, ethanol, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
ethyl 3-acetyloxy-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-acetyloxy-4-hydroxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active 4-hydroxybenzoic acid, which can then participate in various biochemical pathways . The acetoxy group can also undergo metabolic transformations, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ethyl 3-acetyloxy-4-hydroxybenzoate is unique due to the presence of both acetoxy and hydroxyl groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-4-hydroxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(14)8-4-5-9(13)10(6-8)16-7(2)12/h4-6,13H,3H2,1-2H3 |
InChI Key |
DASIXFZHFSHUED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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